molecular formula C22H30O6Si B590634 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL CAS No. 137893-35-7

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL

Cat. No.: B590634
CAS No.: 137893-35-7
M. Wt: 418.6 g/mol
InChI Key: BSEPYXNJJUUAEY-BQJUDKOJSA-N
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Description

Contextualization of Glycals in Contemporary Organic Synthesis

Glycals, which are cyclic enol ether derivatives of sugars, are recognized for their remarkable versatility in modern organic synthesis. researchgate.netrsc.org The presence of a double bond between the C1 and C2 positions of the sugar ring makes them highly reactive and amenable to a wide array of chemical transformations. researchgate.netresearchgate.net This reactivity allows for stereoselective modifications, making them crucial in the synthesis of complex oligosaccharides, natural products, and their analogues. researchgate.netrsc.orgntu.edu.sg Their utility extends to diversity-oriented synthesis, providing access to novel and structurally diverse molecules. researchgate.netrsc.org The ability to manipulate the protecting groups on the hydroxyl functionalities further enhances their synthetic value, allowing for tailored transformations. rsc.org

Significance of D-Galactal Derivatives in Glycoscience and Drug Discovery

D-Galactal and its derivatives are of particular interest in the realms of glycoscience and drug discovery. nih.govmedchemexpress.com They serve as mimics of galactose, a key sugar in many biological recognition processes. acs.org This mimicry makes them valuable probes for studying carbohydrate-protein interactions and for the design of inhibitors for enzymes like glycosidases. oup.com For instance, D-galactal derivatives have been designed as selective ligands for galectin-8, a protein implicated in tumor progression and immune modulation. nih.gov The endocyclic double bond in D-galactal can contribute to increased binding affinity to target proteins. nih.govacs.org Furthermore, the well-established chemistry of glycals allows for diverse modifications at various positions on the galactal scaffold, facilitating the development of new therapeutic agents and research tools. researchgate.netacs.org Their applications span from potential anticancer and anti-inflammatory drugs to agents targeting metabolic disorders. nih.govmedchemexpress.comnih.gov

Role of Silyl (B83357) Protecting Groups, Specifically TERT-BUTYLDIPHENYLSILYL (TBDPS), in Carbohydrate Chemistry

In the intricate world of carbohydrate chemistry, protecting groups are essential for selectively masking reactive hydroxyl groups. Silyl ethers are a prominent class of protecting groups, and among them, the tert-butyldiphenylsilyl (TBDPS) group holds a special place. wikipedia.orgbeilstein-journals.orgwikipedia.org Introduced by Hanessian and Lavallée, the TBDPS group is prized for its substantial steric bulk and its remarkable stability under a range of reaction conditions, particularly acidic environments. wikipedia.orgguidechem.com This stability allows for the selective deprotection of other, more labile protecting groups, a crucial strategy in multi-step syntheses. wikipedia.orgwikipedia.org

The TBDPS group can be selectively introduced onto a primary hydroxyl group in the presence of secondary hydroxyls. nih.gov Its resistance to acidic hydrolysis is significantly greater than that of other common silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers. wikipedia.orgwikipedia.org This robustness, combined with its ease of introduction and removal under specific conditions (typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride), makes TBDPS an invaluable tool for chemists navigating the complexities of carbohydrate synthesis. wikipedia.orgnih.gov

Research Objectives and Scope for 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL as a Synthetic Intermediate

The compound this compound emerges as a synthetic intermediate of considerable interest, combining the inherent reactivity of the glycal core with the strategic protection afforded by the TBDPS group. The primary hydroxyl group at the C6 position of D-galactal is selectively protected, leaving the secondary hydroxyls at C3 and C4 available for further functionalization. This strategic protection opens avenues for a variety of synthetic manipulations.

Research involving this intermediate is focused on its use as a building block for the synthesis of more complex molecules. This includes the creation of novel oligosaccharides, glycoconjugates, and other biologically active compounds. dntb.gov.uanih.govacs.org The presence of the TBDPS group allows for reactions to be carried out at other positions of the galactal ring without affecting the C6 hydroxyl. Subsequently, the TBDPS group can be removed to allow for further modifications at this position, providing a high degree of synthetic flexibility. The exploration of this compound's reactivity and its application in the synthesis of target molecules with potential therapeutic value constitutes a significant area of research in contemporary organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137893-35-7

Molecular Formula

C22H30O6Si

Molecular Weight

418.6 g/mol

IUPAC Name

(2R,3S,4S,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21-/m0/s1

InChI Key

BSEPYXNJJUUAEY-BQJUDKOJSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O

Synonyms

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL

Origin of Product

United States

Synthetic Methodologies for 6 O Tert Butyldiphenylsilyl D Galactal

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 6-O-(tert-butyldiphenylsilyl)-D-galactal reveals a strategic approach to its synthesis, starting from readily available carbohydrate feedstocks. The analysis hinges on the disconnection of the two key functionalities: the glycal unsaturation and the C-6 silyl (B83357) ether.

Derivation from D-Galactose and Related Carbohydrate Feedstocks

The carbon skeleton and stereochemistry of the target molecule strongly suggest D-galactose as the logical and cost-effective starting material. D-galactose is a naturally occurring monosaccharide, providing the correct configuration at the chiral centers of the pyranose ring. researchgate.net The synthetic challenge lies in the selective functionalization of its multiple hydroxyl groups.

To achieve this, a common strategy involves the use of protecting groups to mask the reactivity of certain hydroxyls while leaving others available for reaction. A key intermediate in this pathway is a protected form of D-galactose that exposes only the C-6 primary hydroxyl group for subsequent silylation.

Strategic Installation of the TERT-BUTYLDIPHENYLSILYL Protecting Group at the C-6 Position

The tert-butyldiphenylsilyl (TBDPS) group is chosen for its steric bulk, which provides high selectivity for the less hindered primary hydroxyl group at the C-6 position. organic-chemistry.org Furthermore, its stability under a wide range of reaction conditions, yet susceptibility to specific cleavage reagents, makes it an ideal protecting group for multi-step syntheses. organic-chemistry.orgorganic-chemistry.org The retrosynthetic disconnection of the C-O-Si bond at the C-6 position points to an alcohol precursor and a silylating agent, typically tert-butyldiphenylsilyl chloride (TBDPS-Cl).

Multistep Synthesis Pathways

The synthesis of this compound from D-galactose is a multi-step process that requires careful control of reaction conditions to ensure high yields and selectivity. The pathway can be broken down into several key transformations.

Regioselective Silylation Strategies Employing TBDPS-Cl

To achieve regioselective silylation at the C-6 position, the other hydroxyl groups of D-galactose must first be protected. A highly effective method involves the formation of a diacetonide, yielding 1,2:3,4-di-O-isopropylidene-D-galactopyranose. chemicalbook.combiosynth.comrsc.orgnih.govsigmaaldrich.com This is typically achieved by reacting D-galactose with acetone (B3395972) in the presence of a catalyst such as anhydrous zinc chloride and sulfuric acid. chemicalbook.com This protection strategy leaves the primary hydroxyl group at C-6 as the sole reactive site for silylation.

The subsequent reaction with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF) affords 1,2:3,4-di-O-isopropylidene-6-O-(tert-butyldiphenylsilyl)-D-galactopyranose. organic-chemistry.org The bulky nature of the TBDPS group ensures that the reaction occurs preferentially at the sterically accessible primary C-6 hydroxyl. organic-chemistry.org

Introduction of the Glycal Unsaturation (e.g., via reductive elimination or other established methods)

Following the successful silylation of the C-6 position, the introduction of the glycal double bond between C-1 and C-2 is the next critical phase. This transformation typically involves a sequence of deprotection, acetylation, bromination, and reductive elimination.

First, the isopropylidene protecting groups are removed by acid-catalyzed hydrolysis to give 6-O-(tert-butyldiphenylsilyl)-D-galactose. The newly freed hydroxyl groups at positions C-1, C-2, C-3, and C-4 are then acetylated, commonly using acetic anhydride (B1165640) in pyridine. This yields a per-O-acetylated derivative, for instance, 1,2,3,4-tetra-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactose.

The anomeric acetate (B1210297) is then converted to a glycosyl bromide by treatment with a bromine source, such as hydrogen bromide in acetic acid. This results in the formation of the key intermediate, 2,3,4-tri-O-acetyl-6-O-(tert-butyldiphenylsilyl)-α-D-galactopyranosyl bromide.

The final step in forming the glycal is the reductive elimination of the glycosyl bromide. This is commonly achieved using activated zinc dust in the presence of a proton source, such as an acetic acid/water mixture. acs.org This reaction eliminates the bromine at C-1 and the acetate at C-2, creating the desired double bond and yielding 3,4-di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactal. Finally, deacetylation using a base like sodium methoxide (B1231860) in methanol (B129727) removes the remaining acetate groups to afford the target compound, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

StepReactionTypical Reagents and ConditionsKey Optimization ParametersReported Yields
1Protection of D-GalactoseD-Galactose, Acetone, ZnCl2, H2SO4 (catalytic), room temperatureChoice of catalyst, reaction time, and purification method.~75-92% chemicalbook.comrsc.org
2Regioselective Silylation1,2:3,4-di-O-isopropylidene-D-galactopyranose, TBDPS-Cl, Imidazole, DMF, room temperatureStoichiometry of reagents, reaction time, and temperature to avoid side reactions.Generally high, often >90%
3Deprotection of AcetonidesAqueous acid (e.g., acetic acid or trifluoroacetic acid)Acid concentration, temperature, and reaction time to prevent cleavage of the silyl ether.Typically high yielding
4AcetylationAcetic anhydride, Pyridine or DMAP (catalyst), 0°C to room temperatureTemperature control to manage the exothermic reaction and ensure complete acetylation.Quantitative or near-quantitative
5BrominationHBr in acetic acid, or other bromine sourcesAnhydrous conditions are crucial; temperature and reaction time must be carefully controlled.Generally good, but the product can be unstable.
6Reductive EliminationActivated Zinc, Na/Hg, Acetic Acid/Water or other proton sourcesActivity of the reducing agent, temperature, and pH of the reaction mixture.Variable, can be optimized to >60%
7DeacetylationSodium methoxide in methanol (Zemplén conditions)Catalytic amount of base, reaction time, and neutralization procedure.Typically quantitative

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly being guided by the twelve principles of green chemistry. These principles advocate for the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. In the context of synthesizing this protected galactal, key areas of focus include the replacement of traditional volatile organic compounds (VOCs) with safer alternatives and the development of catalytic methods that minimize waste and improve reaction efficiency.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many conventional solvents used in organic synthesis, such as chlorinated hydrocarbons and aprotic polar solvents like dimethylformamide (DMF), are toxic and difficult to dispose of. Research into greener alternatives has identified several promising solvent systems that could be applied to the silylation of D-galactal. thecalculatedchemist.comnih.gov

Bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as viable replacements for traditional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. sigmaaldrich.comyoutube.com 2-MeTHF, which can be produced from renewable resources like corncobs, offers advantages such as a higher boiling point, which can be beneficial for certain reactions, and limited miscibility with water, which can simplify work-up procedures and reduce the need for additional extraction solvents. sigmaaldrich.comnih.gov CPME is another green ether solvent that is more stable than THF and less prone to forming explosive peroxides. sigmaaldrich.com

Ionic liquids (ILs) have also been explored as alternative reaction media for carbohydrate chemistry. researchgate.netacs.orgscispace.com Their negligible vapor pressure reduces air pollution, and their unique solvating properties can enhance reaction rates and selectivity. nih.gov Studies have demonstrated the feasibility of performing silylation reactions of carbohydrates in ionic liquids, which could pave the way for their use in the synthesis of this compound. nih.gov

The following table summarizes the properties of some environmentally benign solvents and their potential advantages over conventional solvents in the synthesis of this compound.

SolventSourceKey AdvantagesPotential Application in Synthesis
2-Methyltetrahydrofuran (2-MeTHF) Renewable (corncobs, bagasse) sigmaaldrich.comLower toxicity than THF, limited water miscibility for easier work-up nih.govReplacement for THF or dichloromethane (B109758) in the silylation reaction.
Cyclopentyl Methyl Ether (CPME) PetrochemicalHigher boiling point and greater stability against peroxide formation than THF sigmaaldrich.comAlternative to THF, potentially offering improved safety and yields.
Ethyl Acetate Renewable (Ethanol) sigmaaldrich.comLow toxicity, biodegradable, pleasant odor thecalculatedchemist.comGreener option for extraction and purification steps.
Ionic Liquids (e.g., [EMIM][DCA]) SyntheticNegligible vapor pressure, tunable properties, potential for catalyst recycling researchgate.netnih.govAs a reaction medium to potentially enhance selectivity and simplify catalyst recovery. nih.gov
Water NaturalNon-toxic, non-flammable, most environmentally friendly solvent thecalculatedchemist.comWhile direct silylation in water is challenging, it can be used in biphasic systems with a suitable catalyst. nih.gov

Moving from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. Catalytic methods reduce waste by using small amounts of a substance to facilitate a reaction multiple times. In the synthesis of this compound, both chemical and biological catalysts offer promising avenues for greener processes.

Chemical Catalysis:

The silylation of alcohols can be catalyzed by a variety of chemical entities, moving beyond the traditional use of stoichiometric amounts of amine bases. Organocatalysis, which uses small organic molecules as catalysts, has shown significant promise in the selective functionalization of diols and polyols. oup.comrsc.orgresearchgate.net For instance, chiral 1,2-diamines and imidazole-based catalysts have been successfully employed for the enantioselective silylation of meso-diols. oup.comrsc.org While D-galactal is chiral, the principles of selective activation of hydroxyl groups by these catalysts could be applied to achieve high regioselectivity for the primary hydroxyl group.

Metal-based catalysts also offer efficient routes to silyl ethers. Rhodium complexes have been used for the regioselective silylation of C-H bonds, which, while not directly applicable to O-silylation, demonstrates the power of metal catalysis in achieving high selectivity. organic-chemistry.org More relevant are palladium- and copper-catalyzed silylation reactions, which can proceed under mild conditions. acs.org The use of heterogeneous catalysts, such as H-β zeolite, for silylation with hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions represents a particularly green approach, offering easy catalyst recovery and minimal waste. semanticscholar.org

The table below provides an overview of different catalytic systems that could be adapted for the synthesis of this compound.

Catalyst TypeSpecific ExampleAdvantagesPotential for Greener Synthesis
Organocatalyst Chiral 1,2-Diamine oup.comMetal-free, high enantioselectivity in diol desymmetrization.Potential for high regioselectivity in protecting the primary hydroxyl of D-galactal.
Organocatalyst Imidazole-based catalyst rsc.orgBifunctional activation of silylating agent and substrate.Efficient and selective silyl transfer under mild conditions.
Heterogeneous Catalyst H-β Zeolite semanticscholar.orgSolvent-free conditions, catalyst is recyclable.Significantly reduces waste and simplifies purification.
Metal Catalyst Palladium/Copper acs.orgHigh efficiency and regioselectivity in silylcarbonylation.Potential for adaptation to direct O-silylation with high atom economy.
Metal Catalyst Iron-based nanocatalyst rsc.orgUse of a benign metal, potential for aerobic oxidation.While for oxidation, demonstrates the use of green metals in catalysis.

Biocatalytic Approaches:

Enzymes are nature's catalysts and offer unparalleled selectivity under mild, aqueous conditions. researchgate.net While direct enzymatic silylation is not a well-established field, biocatalysis can contribute significantly to a greener synthesis of this compound by streamlining protection and deprotection steps. nih.govnih.gov

Lipases are particularly versatile enzymes in organic synthesis and have been extensively used for the regioselective acylation and deacylation of carbohydrates and other polyols. acs.orgnih.govnih.gov For example, a lipase (B570770) could be used to selectively acylate the secondary hydroxyl groups of D-galactal, leaving the primary hydroxyl available for chemical silylation. Subsequently, the same or a different lipase could be used to remove the acyl protecting groups under mild conditions, avoiding the use of harsh acids or bases. Lipase B from Candida antarctica (CALB) is a well-known biocatalyst for such regioselective transformations. nih.govrsc.org

The use of enzymes in non-conventional media, such as the aforementioned green solvents (e.g., 2-MeTHF) or ionic liquids, is an active area of research that combines the benefits of both approaches. researchgate.netrsc.org For instance, the regioselective acylation of nucleosides catalyzed by lipases has been successfully demonstrated in 2-MeTHF. researchgate.net This suggests that a chemoenzymatic strategy, where a biocatalytic step is performed in a green solvent, could be a highly effective and sustainable route for preparing intermediates like this compound.

Reactivity and Mechanistic Investigations of 6 O Tert Butyldiphenylsilyl D Galactal

Electrophilic Additions to the Glycal Moiety

The electron-rich double bond of the glycal moiety in 6-O-(tert-butyldiphenylsilyl)-D-galactal is susceptible to attack by various electrophiles, initiating a range of synthetically valuable transformations. These reactions are fundamental to the utility of this compound as a building block in carbohydrate synthesis. The activation of the glycal double bond can be achieved with electrophiles such as halogens, Brønsted acids, or Lewis acids, leading to the formation of intermediates that can be trapped by nucleophiles. nih.govacs.org The stereochemical outcome of these additions is often influenced by the configuration of the C-3 substituent and the specific promoter used in the reaction. nih.govacs.org

The reaction of glycals with halogenating agents is a primary method for the synthesis of 2-deoxy-2-halo glycosyl donors, which are versatile intermediates for the formation of 2-deoxyglycosides. nih.gov For instance, 2-deoxy-sugar acetates can be converted into highly reactive 2-deoxy-2-iodo glycosides using reagents like trimethylsilyl (B98337) iodide (TMSI). acs.org These resulting iodides are often too unstable to be isolated but can be used directly in glycosylation reactions. acs.org

This pathway typically involves an SN2-type glycosylation, where the iodide at the anomeric position is displaced by a nucleophile. acs.org This approach can lead to high stereoselectivity. For example, α-linked iodo-sugars have been shown to convert cleanly into the corresponding aryl β-glycosides when reacted with potassium phenoxides. acs.org Similarly, the use of glycosyl halides, such as bromides and chlorides, activated under Koenigs-Knorr conditions (often with silver salts), represents a classical approach to forming 2-deoxyglycosides. nih.gov The choice of the halide and the specific promoter can significantly influence the reactivity and selectivity of the glycosylation. nih.gov The development of methods to generate glycosyl iodides in situ from thioglycosides in the presence of tetrabutylammonium (B224687) iodide (TBAI) has also been shown to reverse stereoselectivity, favoring the formation of α-glycosides. google.com

The double bond of this compound can undergo hydroxylation to produce vicinal diols (glycols) or epoxidation to form an oxacyclopropane ring.

Epoxidation is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comopenstax.org This reaction proceeds through a concerted mechanism where an oxygen atom is transferred to the alkene, resulting in syn-addition to form the epoxide ring. openstax.orglibretexts.org The reaction is typically performed in a nonaqueous solvent to isolate the epoxide product. libretexts.org The rate of epoxidation is influenced by the nucleophilicity of the alkene double bond. libretexts.org

Hydroxylation adds a hydroxyl group to each carbon of the double bond. This can be accomplished in two main ways with differing stereochemical outcomes:

Syn-dihydroxylation: This is achieved by reacting the glycal with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction with OsO₄ is a concerted process that forms a cyclic osmate ester intermediate, which is then cleaved to yield a syn-diol. openstax.orglibretexts.orglibretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). openstax.org

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the glycal as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening with water. openstax.orglibretexts.org The nucleophilic attack by water on the protonated epoxide occurs from the face opposite the epoxide ring, resulting in a trans-1,2-diol. openstax.org

The choice of reagent and pathway allows for controlled synthesis of either syn or anti dihydroxylated products from the galactal.

This compound is a prominent glycosyl donor, particularly for the synthesis of 2,3-unsaturated and 2-deoxy glycosides, leveraging the reactivity of its enol ether system.

The Ferrier rearrangement is a characteristic and powerful reaction of glycals for forming 2,3-unsaturated glycosides. wikipedia.orgchem-station.com Discovered by Robert J. Ferrier, this reaction involves a nucleophilic substitution combined with an allylic shift. wikipedia.orgthermofisher.com The process is typically catalyzed by a Lewis acid, which promotes the departure of the C-3 substituent (if present) and formation of a delocalized allyloxocarbenium ion. wikipedia.orgchem-station.com This reactive intermediate is then attacked in situ by a nucleophile, such as an alcohol, at the anomeric carbon (C-1). This attack regenerates the pyranoid ring with the double bond shifted from the C-1/C-2 position to the C-2/C-3 position. wikipedia.org The reaction yields a mixture of α and β anomers of the corresponding 2,3-unsaturated glycoside. wikipedia.org

A variety of Lewis acids can be used to promote the Ferrier rearrangement, with the choice of catalyst influencing reaction efficiency and stereoselectivity. wikipedia.orgthermofisher.com

Table 1: Examples of Lewis Acids in Ferrier Rearrangement

Lewis Acid Typical Conditions Stereoselectivity (α:β)
Boron trifluoride etherate (BF₃·OEt₂) Dichloromethane (B109758), RT Varies with nucleophile
Tin tetrachloride (SnCl₄) Dichloromethane, -78 °C 86:14
Indium(III) chloride (InCl₃) Dichloromethane 7:1

This table presents generalized data for the Ferrier rearrangement. Specific outcomes can vary based on the glycal and nucleophile used. wikipedia.org

The scope of the Ferrier rearrangement is broad, accommodating a wide range of glycal donors and nucleophiles, including O-, N-, C-, and S-nucleophiles. nih.govresearchgate.net By using a silane (B1218182) instead of an alcohol as the nucleophile, C-glycosides can be formed. wikipedia.org

Controlling the stereochemistry at the anomeric center to selectively form either α- or β-glycosides is a central challenge in carbohydrate synthesis. With donors like this compound, which lack a participating group at C-2, achieving high stereoselectivity can be difficult. nih.gov The outcome is often a complex function of the substrate, promoter, solvent, and acceptor nucleophilicity. nih.govnih.gov

For 2,3-unsaturated glycosides formed via the Ferrier rearrangement, α-selectivity is often predominant. nih.gov This preference is influenced by factors such as the anomeric effect and the conformation of the glycal. nih.gov However, a number of strategies have been developed to steer the stereochemical outcome:

Catalyst Control: Bifunctional organocatalysts, such as those combining a thiourea (B124793) and a cinchona alkaloid moiety, have been used for the direct and stereoselective glycosylation of 2-nitrogalactals, yielding α-glycosides with high selectivity. acs.org Metal-free catalysts like B(C₆F₅)₃ have also been shown to promote the α-stereoselective synthesis of deoxyglycosides directly from glycals. acs.org

Solvent Effects: The use of specific solvents can influence stereocontrol. For example, perfluorinated solvents have been found to enhance reactivity and α-stereoselectivity in acid-catalyzed Ferrier-type glycosylations. nih.gov

Acceptor Reactivity: The nature of the glycosyl acceptor plays a critical role. Studies with deoxofluorinated galactosyl donors have shown that reactive acceptors tend to favor the formation of 1,2-trans-β-glycosides, while less reactive acceptors favor 1,2-cis-α-glycosides. nih.gov

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they exert profound steric and electronic effects that influence both reactivity and stereoselectivity. nih.govresearchgate.netresearchgate.net The tert-butyldiphenylsilyl (TBDPS) group at the C-6 position of the D-galactal is particularly significant due to its large steric bulk. researchgate.net

The steric hindrance of the C-6 TBDPS group can influence the conformation of the pyranose ring and the trajectory of an incoming nucleophile during glycosylation. researchgate.net For instance, bulky silyl (B83357) groups can induce conformational changes in the pyranose ring, which in turn affects the stereochemical outcome of reactions at the anomeric center. researchgate.net In some cases, a bulky C-6 substituent can help to direct an incoming acceptor to the opposite face of the ring, thereby enhancing the selectivity for one anomer over the other. nih.gov

Furthermore, the electronic properties of silyl ethers differ significantly from those of more common acyl or benzyl (B1604629) protecting groups. researchgate.net While not a participating group in the classical sense (like a C-2 acyl group that forms a dioxolenium ion to direct β-glycosylation), the TBDPS group can indirectly affect the stability of charged intermediates formed during the reaction. nih.gov For example, the conformation of the C6-O6 bond, influenced by the bulky silyl group, can impact glycosylation stereoselectivity through long-range stereoelectronic effects. researchgate.net The presence of the TBDPS group is a key design element in the synthesis of complex oligosaccharides, where its influence on reactivity and stereoselectivity must be carefully considered. nih.govresearchgate.net

Glycosylation Reactions as a Glycosyl Donor

Transformations Involving the TERT-BUTYLDIPHENYLSILYL Ether

The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group, approximately 10,000 times more stable to hydrolysis than the more common tert-butyldimethylsilyl (TBDMS) group. organic-chemistry.org This stability allows for its retention during various synthetic steps while enabling its selective removal or transformation when required.

The selective cleavage of the TBDPS ether in the presence of other protecting groups is a critical operation in the multistep synthesis of complex oligosaccharides and glycoconjugates. dntb.gov.ua The choice of deprotection agent is crucial to avoid unwanted side reactions and ensure high yields.

A variety of reagents have been developed for the chemoselective deprotection of TBDPS ethers. organic-chemistry.org Fluoride-based reagents are among the most common, with tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) being a widely used method. organic-chemistry.org However, the high basicity of TBAF can sometimes lead to side reactions. To mitigate this, buffered TBAF solutions or alternative fluoride sources are employed. For instance, hydrogen fluoride-pyridine (HF-Py) or triethylamine (B128534) trihydrofluoride (Et3N·3HF) offer milder conditions for TBDPS removal.

In the context of complex natural product synthesis, such as in the preparation of zwitterionic polysaccharides from Shigella sonnei, the careful selection of protecting groups and their sequential removal is paramount. nih.gov While this specific research focused on various N-protecting groups, the principles of orthogonal protection and selective deprotection are broadly applicable. The TBDPS group, with its distinct reactivity profile compared to other silyl ethers like TBDMS or triisopropylsilyl (TIPS), allows for such selective manipulations. For example, conditions can be optimized to cleave a TBDMS ether while leaving a TBDPS group intact, or vice versa. ub.edu

Microwave-assisted deprotection using Selectfluor has emerged as a rapid and efficient method for cleaving silyl ethers, including TBDPS ethers. organic-chemistry.org This method demonstrates high chemoselectivity, allowing for the deprotection of alkyl silyl ethers in the presence of aryl silyl ethers. organic-chemistry.org

The following table summarizes some common reagents for the selective deprotection of TBDPS ethers:

ReagentConditionsSelectivityReference
Tetrabutylammonium fluoride (TBAF)THF, room temperatureCan be non-selective without careful control organic-chemistry.org
Hydrogen fluoride-pyridine (HF-Py)THF or CH2Cl2, 0 °C to room temperatureMilder than TBAF, good selectivityN/A
Triethylamine trihydrofluoride (Et3N·3HF)Acetonitrile, room temperatureMilder than HF-PyN/A
SelectfluorAcetonitrile/water, microwaveChemoselective for alkyl vs. aryl silyl ethers organic-chemistry.org
Acetic acid/water2:1 mixture, 25°CAcid-catalyzed hydrolysis organic-chemistry.org

Beyond complete removal, the TBDPS group at the C-6 position can be involved in trans-silylation reactions. This process involves the transfer of the silyl group from the C-6 oxygen to another hydroxyl group within the same or a different molecule, often catalyzed by acids or bases. While specific examples involving 6-O-TBDPS-D-galactal are not extensively documented in readily available literature, the general principles of silyl ether chemistry suggest this possibility.

More commonly, the C-6 hydroxyl group is unmasked through deprotection to allow for subsequent functional group interconversions. imperial.ac.uk Once the TBDPS group is removed, the primary alcohol at C-6 can be converted into a variety of other functionalities. ub.eduvanderbilt.edu These transformations are fundamental in constructing modified carbohydrate structures.

Common functional group interconversions at the C-6 position after deprotection include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (for aldehydes), or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a co-oxidant (for aldehydes or carboxylic acids).

Halogenation: The alcohol can be converted to a halide (e.g., iodide, bromide) using reagents like triphenylphosphine (B44618) with iodine (for iodination) or carbon tetrabromide (for bromination). These halides are excellent leaving groups for subsequent nucleophilic substitution reactions.

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, allowing for the introduction of a wide array of substituents.

Azide Introduction: Conversion of the alcohol to an azide, often via an intermediate sulfonate ester, provides a precursor for the introduction of an amino group through reduction.

These transformations significantly expand the synthetic utility of the D-galactal scaffold.

Rearrangement Reactions and Pericyclic Processes

The endocyclic double bond in 6-O-TBDPS-D-galactal is a key reactive site, enabling a variety of rearrangement reactions, most notably the Ferrier rearrangement.

The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides. thermofisher.comiosrjournals.org In its classical form (Type I), a glycal is treated with a nucleophile in the presence of a Lewis acid, leading to an allylic rearrangement and the formation of a 2,3-unsaturated glycosyl derivative. thermofisher.comrsc.org

The reaction is typically initiated by the coordination of a Lewis acid to the endocyclic oxygen atom of the glycal. This enhances the electrophilicity of the double bond and facilitates the departure of the C-3 substituent (if present, though in the case of 6-O-TBDPS-D-galactal, the C-3 hydroxyl is often protected or serves as a nucleophilic center in other contexts). The subsequent attack of an external nucleophile at the anomeric carbon (C-1) and the concomitant shift of the double bond to the C-2/C-3 position results in the formation of the 2,3-unsaturated product.

Recent studies have explored the use of various catalysts to improve the efficiency and stereoselectivity of the Ferrier rearrangement. rsc.org For example, copper(II) triflate (Cu(OTf)2) and iron(III) triflate (Fe(OTf)3) have been shown to be effective catalysts. rsc.org Density Functional Theory (DFT) calculations have shed light on the mechanism, suggesting a dual role for the metal catalyst in activating the glycal donor and directing the nucleophilic attack. rsc.org The stereochemical outcome of the reaction, particularly the anomeric selectivity (α vs. β), is influenced by the nature of the nucleophile, the catalyst, and the solvent. The formation of the α-anomer is often favored due to the thermodynamic anomeric effect. iosrjournals.org

A variety of Lewis acids have been employed to promote the Ferrier rearrangement, each with its own advantages and limitations:

Lewis Acid CatalystTypical ConditionsNotesReference
Boron trifluoride etherate (BF3·OEt2)Acetonitrile or CH2Cl2, room temperatureThe classical Ferrier catalyst iosrjournals.org
Indium(III) chloride (InCl3)CH2Cl2, room temperatureMild and efficient iosrjournals.org
Ytterbium(III) triflate (Yb(OTf)3)Acetonitrile, room temperatureWater-tolerant Lewis acid iosrjournals.org
Iodine (I2)Acetonitrile, room temperatureMild and inexpensive iosrjournals.org
Copper(II) triflate (Cu(OTf)2)Dichloromethane, room temperatureHighly α-stereoselective rsc.orgrsc.org

Besides the Lewis acid-catalyzed Ferrier rearrangement, other electrophiles can induce rearrangements of the glycal double bond. For instance, the reaction of glycals with electrophilic halogenating agents (e.g., N-iodosuccinimide (NIS), N-bromosuccinimide (NBS)) in the presence of a nucleophile can lead to the formation of 2-halo-glycosides. This reaction proceeds through a halonium ion intermediate, which is then opened by the nucleophile at the anomeric carbon.

While specific studies detailing a wide range of electrophile-mediated rearrangements on 6-O-TBDPS-D-galactal are not abundant in the primary literature, the known reactivity patterns of glycals suggest that it would be a suitable substrate for such transformations. The electronic nature of the glycal double bond makes it susceptible to attack by a variety of electrophiles, leading to a cascade of reactions that can result in complex and synthetically useful carbohydrate derivatives.

Transition Metal-Catalyzed Transformations of the Glycal Double Bond

The double bond of 6-O-TBDPS-D-galactal is also a handle for various transition metal-catalyzed reactions, which have become indispensable tools in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com In the context of glycals, these reactions can be used to introduce a variety of substituents at the vinylic positions. For example, a palladium-catalyzed Heck reaction could couple an aryl halide to the glycal double bond. Tandem palladium-catalyzed cyclization/coupling reactions of acetylenic compounds have been reported to form dihydropyran systems, which are structurally related to glycals. nih.gov The development of highly active palladium precatalysts has expanded the scope of these transformations. nih.gov

Ruthenium-catalyzed olefin metathesis has revolutionized the synthesis of complex molecules containing carbon-carbon double bonds. nih.govorganic-chemistry.orgnih.gov Ring-closing metathesis (RCM) of diene-containing carbohydrate derivatives is a common strategy for the synthesis of carbasugars and other complex cyclic structures. While 6-O-TBDPS-D-galactal itself is not a diene, it can be elaborated into a diene substrate for RCM. Furthermore, cross-metathesis with other olefins offers a route to functionalize the glycal double bond. The development of new ruthenium catalysts with enhanced stability and activity continues to broaden the applicability of this methodology in carbohydrate chemistry. chemrxiv.org

The following table provides an overview of potential transition metal-catalyzed transformations on the glycal double bond:

Reaction TypeMetal CatalystPotential Application on Galactal ScaffoldReference
Heck CouplingPalladiumArylation or vinylation at the double bond youtube.com
Suzuki CouplingPalladiumIntroduction of aryl or vinyl groups (requires prior borylation) youtube.com
Sonogashira CouplingPalladium/CopperAlkynylation of the double bond (requires prior halogenation) researchgate.net
Olefin MetathesisRutheniumCross-metathesis with other olefins to introduce new substituents nih.govorganic-chemistry.org

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.govyoutube.comyoutube.com In the context of glycals, these reactions typically involve the coupling of a glycal-derived electrophile (e.g., a vinyl halide or triflate) with a nucleophilic partner. The enol ether functionality within the glycal structure is amenable to such transformations, leading to the formation of C-glycosides, which are carbohydrate analogues with enhanced stability towards enzymatic hydrolysis. rsc.orgnih.govresearchgate.net

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org For a substrate like this compound, a common strategy involves its conversion to a vinyl halide, such as a 2-iodogalactal derivative. This intermediate can then undergo a Heck coupling with various alkenes. For instance, studies on related 3-iodo-sialyl glycal derivatives have demonstrated successful Heck couplings with terminal alkenes like styrene (B11656) and methyl acrylate. nih.gov In these cases, palladium acetate (B1210297) with a phosphine (B1218219) ligand is often employed as the catalyst system in a mixed aqueous-organic solvent system to facilitate the reaction. nih.gov The reaction typically proceeds with high stereoselectivity, yielding the E-isomer of the resulting C-glycoside. nih.gov

A representative Heck reaction of a related 3-iodo-sialyl glycal is detailed in the table below.

EntryAlkeneCatalyst SystemBaseSolventYield (%)Ref
1StyrenePd(OAc)₂, PPh₃Et₃NDioxane/H₂O (4:1)85 nih.gov
21-OctenePd(OAc)₂, PPh₃Et₃NDioxane/H₂O (4:1)78 nih.gov
3Methyl acrylatePd(OAc)₂, PPh₃Et₃NDioxane/H₂O (4:1)82 nih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgsilicycle.comorganic-chemistry.org This reaction is particularly valuable for synthesizing alkynyl-C-glycosides. Similar to the Heck reaction, a 2-iodo or 2-bromo derivative of the protected galactal would serve as the electrophilic partner. Research on 2-iodoglycals has shown that both copper-free and copper-cocatalyzed Sonogashira conditions can be effective. rsc.org For example, O-acetylated 2-iodoglycals have been successfully coupled with a range of terminal alkynes using a Pd(OAc)₂/PPh₃ catalyst system in the presence of a base like cesium carbonate. rsc.org Carbonylative Sonogashira couplings have also been developed for 2-iodoglycals, allowing for the synthesis of glyco-alkynones. researchgate.net

The table below summarizes representative Sonogashira couplings on related glycal systems.

EntryGlycal DerivativeAlkyneCatalyst SystemConditionsYield (%)Ref
1O-Acetylated 2-iodoglycalPhenylacetylenePd(OAc)₂, PPh₃Cs₂CO₃, DMF92 rsc.org
2O-Acetylated 2-iodoglycal1-HeptynePd(OAc)₂, PPh₃Cs₂CO₃, DMF88 rsc.org
33-Iodo-sialyl glycalPhenylacetylenePd(PPh₃)₄, CuIEt₃N, Dioxane/H₂O91 nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction has been widely applied to glycal systems to synthesize aryl-C-glycosides. researchgate.netrsc.orgnih.govacs.org Typically, a 2-iodoglycal derivative is coupled with an arylboronic acid. Studies have shown that these reactions can be carried out in aqueous media, which is advantageous for carbohydrate chemistry. rsc.orgnih.gov For instance, the coupling of O-benzyl protected 2-iodoglycals with various arylboronic acids under microwave irradiation has been reported to give excellent yields of the corresponding 2-aryl-C-glycosides. rsc.org The choice of palladium catalyst and ligand is crucial for achieving high efficiency and stereoselectivity. acs.org

Illustrative examples of Suzuki-Miyaura couplings on related glycal substrates are presented below.

EntryGlycal DerivativeBoronic AcidCatalyst SystemBaseSolventYield (%)Ref
1O-Benzyl 2-iodogalactalPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O94 rsc.org
2O-Benzyl 2-iodoglucal4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O96 rsc.org
33-Iodo-sialyl glycalPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O82 nih.gov

Olefin Metathesis and Related Functionalizations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.orglibretexts.orglibretexts.orgnobelprize.org Ring-closing metathesis (RCM) is a particularly useful variant for the synthesis of cyclic structures. organic-chemistry.orgwikipedia.orgwwu.edu In the context of carbohydrate chemistry, RCM has been employed to create novel macrocyclic and spirocyclic structures from sugar-derived dienes.

For a molecule like this compound, olefin metathesis would typically involve the introduction of one or more additional alkene functionalities onto the carbohydrate scaffold. For example, allylation or vinylation of the free hydroxyl groups at C-3 and C-4 would generate a diene substrate suitable for RCM. The bulky TBDPS group at C-6 would remain intact under standard metathesis conditions, providing steric influence and ensuring the stability of that portion of the molecule.

The success of RCM is dependent on the nature of the catalyst and the substitution pattern of the olefins. wwu.eduthieme-connect.de Grubbs-type catalysts are well-suited for these transformations due to their high functional group tolerance. organic-chemistry.orgwwu.edu Research in this area has demonstrated the synthesis of various carbohydrate-based macrocycles through the RCM of appropriately functionalized sugar derivatives, including those derived from D-glucose, which are structurally similar to D-galactose derivatives. nih.gov These studies highlight the feasibility of using RCM to construct complex architectures from protected monosaccharides. nih.govnih.gov

The table below provides a representative example of an RCM reaction on a related sugar derivative.

EntrySubstrateCatalystSolventProductYield (%)Ref
1Diallylated glucose derivativeGrubbs' 2nd Gen. CatalystCH₂Cl₂12-membered macrocycle75 nih.gov
2Allyl-vinyl ether of a diolGrubbs' 1st Gen. CatalystCH₂Cl₂Eight-membered ring silyl etherN/A wwu.edu

Applications in Complex Molecule Synthesis

Stereoselective Synthesis of Oligosaccharides and Glycoconjugates

The strategic placement of the tert-butyldiphenylsilyl (TBDPS) group on the C-6 hydroxyl of D-galactal provides a stable protecting group that can withstand a variety of reaction conditions, while the remaining hydroxyl groups at C-3 and C-4 are available for further functionalization. This differential protection is crucial for the regioselective formation of glycosidic linkages, a fundamental step in the assembly of oligosaccharides and glycoconjugates.

Construction of Glycopeptides and Glycolipids

Glycopeptides, which are peptides glycosylated with carbohydrate moieties, play crucial roles in numerous biological processes. The chemical synthesis of glycopeptides often involves the use of pre-glycosylated amino acid building blocks in solid-phase peptide synthesis (SPPS). nih.govcreative-biolabs.com 6-O-(tert-butyldiphenylsilyl)-D-galactal can be elaborated into such building blocks. For example, the galactal can be converted to a glycosyl donor and then coupled to a suitably protected serine or threonine derivative. The resulting glycosylated amino acid, after further protecting group manipulations, can be incorporated into a peptide chain. The TBDPS group provides robust protection of the C-6 hydroxyl during the demanding conditions of peptide synthesis. The synthesis of a 2,6-sialylated immunoglobulin G glycopeptide fragment, for instance, involved the use of a TBDPS-protected intermediate, highlighting the utility of this protecting group in the assembly of complex glycopeptide structures. nih.gov

Glycolipids are another class of important biomolecules where this compound finds application as a precursor. The synthesis of these molecules, which consist of a carbohydrate head group attached to a lipid tail, requires the careful orchestration of protecting groups. The TBDPS group on the galactal can be maintained throughout the synthesis of the lipid portion and then selectively removed at a later stage to allow for further modifications or to reveal the final structure.

Chiral Pool Synthesis of Bioactive Natural Products

The inherent chirality of sugars makes them attractive starting materials for the enantioselective synthesis of a wide range of natural products, a strategy known as chiral pool synthesis. rroij.comscripps.edu this compound, with its well-defined stereochemistry, is a valuable member of this chiral pool. biosynth.com

Precursor for D-Galactal-Derived Natural Product Analogs

D-galactal and its derivatives are precursors to a variety of natural product analogs. The double bond in the galactal ring can be functionalized in numerous ways, such as through epoxidation, dihydroxylation, or cycloaddition reactions, to introduce new stereocenters and build molecular complexity. The TBDPS group at C-6 of this compound allows for these transformations to be carried out while maintaining the integrity of the primary alcohol. For example, addition of hydrazoic acid to the double bond of a related tri-O-acetyl-D-galactal has been used to synthesize 3-azido-2,3-dideoxyhexopyranoses, which are precursors to amino sugars. researchgate.net Similar transformations can be envisioned with the silylated galactal, providing access to a diverse range of natural product analogs.

Enantioselective Synthesis of Fused Heterocycles and Ring Systems

The D-galactal scaffold can be utilized for the enantioselective synthesis of fused heterocyclic systems. The inherent chirality of the sugar ring can be transferred to the newly formed heterocyclic ring, controlling its stereochemistry. While specific examples detailing the direct conversion of this compound to fused heterocycles are not extensively documented in the primary literature reviewed, the general principle of using chiral glycals for this purpose is well-established. For instance, D-galactal-based benzimidazole (B57391) and benzoxazole (B165842) derivatives have been designed as inhibitors of galectin-8N, a protein involved in cancer development. lu.se The synthesis of such molecules often involves the initial functionalization of the glycal, a process where the TBDPS protecting group in this compound would play a crucial role in directing the synthetic route. The development of cascade reactions for the synthesis of N-fused heterocycles from indole (B1671886) derivatives and propargylic alcohols further highlights the synthetic interest in such structures. researchgate.net

Natural Product ClassSynthetic ApproachRole of 6-O-TBDPS-D-galactal
D-Galactal-Derived AnalogsFunctionalization of the enol etherProtecting the C-6 hydroxyl during ring transformations.
Fused HeterocyclesCycloaddition or condensation reactionsProviding a chiral scaffold for enantioselective synthesis.

Development of Carbohydrate-Based Probes and Tools

Carbohydrate-based molecular probes are invaluable tools for studying the biological roles of carbohydrates in various physiological and pathological processes. These probes often incorporate reporter groups, such as fluorescent tags or photoaffinity labels, to enable their detection and interaction with biological targets. The synthesis of such probes requires a versatile starting material that allows for the introduction of these reporter groups at specific positions.

This compound, with its selectively protected primary alcohol, is an ideal candidate for the development of such probes. The TBDPS group can be removed under specific conditions to unmask the C-6 hydroxyl group, which can then be functionalized with a linker attached to a reporter molecule. The rest of the carbohydrate moiety can be modified to mimic a specific natural ligand, thereby directing the probe to its biological target. While direct synthetic routes starting from this compound to specific probes are not detailed in the reviewed literature, its utility as a versatile building block for creating regioselectively functionalized carbohydrates is well-established. nih.gov

Synthesis of Ligands for Carbohydrate-Binding Proteins (e.g., Galectins)

Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in numerous physiological and pathological processes, including cancer and inflammation. The development of selective galectin inhibitors is a significant area of research. figshare.com D-galactal derivatives have emerged as promising scaffolds for the design of such inhibitors. figshare.comresearchgate.net

Research has shown that C-3 substituted D-galactal derivatives can act as selective ligands for the N-terminal domain of galectin-8 (galectin-8N). figshare.com For example, a D-galactal-benzimidazole hybrid has been identified as a selective ligand for galectin-8N. figshare.com The synthesis of these complex ligands often starts from a protected galactal derivative, where the 6-OH group is protected with a bulky silyl (B83357) group like TBDPS to direct reactions to other positions. While direct use of This compound is not explicitly detailed in the provided results, its structural features make it an ideal starting material for creating such C-3 functionalized galectin ligands. The synthesis of these ligands can be achieved through chemoenzymatic methods, which combine the efficiency of enzymatic reactions with the versatility of chemical synthesis. nih.govnih.gov

Precursors for Glycosidase or Glycosyltransferase Inhibitors

Glycosidases and glycosyltransferases are enzymes that play crucial roles in the biosynthesis and degradation of carbohydrates. Inhibitors of these enzymes have therapeutic potential for treating various diseases, including diabetes, viral infections, and lysosomal storage disorders.

Carbohydrate mimics are often designed as inhibitors of these enzymes. Glycals, such as D-galactal, are valuable starting materials for the synthesis of these mimics. The double bond in the glycal ring can be functionalized to introduce functionalities that mimic the transition state of the enzymatic reaction. The selective protection of the hydroxyl groups is critical in these syntheses. This compound , with its protected C-6 hydroxyl group, serves as a key intermediate, allowing for modifications at the C-3 and C-4 positions to create potent and selective glycosidase inhibitors. Chemoenzymatic approaches are also being explored for the synthesis of these inhibitors, offering advantages in terms of stereoselectivity and yield. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 6-O-(tert-butyldiphenylsilyl)-D-galactal in solution. It provides precise information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial proximity.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of the chemical structure of this compound.

1D NMR: The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the proton nuclei, providing initial information on the pyranose ring conformation and the presence of the bulky tert-butyldiphenylsilyl (TBDPS) group. The ¹³C NMR spectrum identifies all carbon environments, from the aliphatic tert-butyl carbons to the aromatic phenyl carbons and the carbohydrate core. organicchemistrydata.org While less common due to low natural abundance and sensitivity, ²⁹Si NMR can directly confirm the chemical environment of the silicon atom in the silyl (B83357) ether protecting group.

2D NMR: A suite of 2D NMR experiments is employed to establish unambiguous assignments. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net It is crucial for tracing the proton network within the galactal ring, for example, from H-1 to H-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom in the galactal ring and the TBDPS group that has an attached proton. sdsu.eduresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different structural fragments. sdsu.eduresearchgate.netyoutube.com Key HMBC correlations would include those between the protons of the phenyl groups and the silicon-bearing carbon, and the H-6 protons of the galactal to the C-5 and C-4 carbons, confirming the position of the silyl ether.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system. For this compound, it can help identify all protons belonging to the pyranose ring system, even when some signals are overlapped. science.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's three-dimensional conformation and the stereochemistry of the pyranose ring. science.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound. Note: Exact chemical shifts (δ) in ppm can vary based on the solvent and experimental conditions. The data below represents typical values.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
1~6.4~145COSY to H-2; HMBC to C-2, C-5
2~4.7~98COSY to H-1, H-3
3~4.2~68COSY to H-2, H-4; HMBC to C-2, C-4, C-5
4~4.0~67COSY to H-3, H-5; HMBC to C-3, C-5, C-6
5~4.5~78COSY to H-4, H-6; HMBC to C-1, C-4, C-6
6, 6'~3.8~64COSY to H-5; HMBC to C-4, C-5, Si-C
Phenyl~7.4-7.7~127-136HMBC to other phenyl carbons, Si-C
tert-Butyl~1.1~27 (CH₃), ~19 (C)HMBC to Si-C

While standard NMR is powerful, its inherent low sensitivity can be a limitation, especially for nuclei like ¹³C and ²⁹Si, or when only small amounts of sample are available. researchgate.netnih.gov Advanced methods like Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR (ssNMR) can overcome this challenge.

DNP enhances NMR signal intensities by transferring the high polarization of electron spins from a polarizing agent (a stable radical) to the surrounding nuclear spins via microwave irradiation at low temperatures. nih.govnih.gov This can lead to sensitivity gains of several orders of magnitude, reducing experimental times from days to minutes. nih.gov For a complex molecule like this compound, DNP-enhanced ssNMR would be particularly advantageous for:

Rapid ¹³C and ²⁹Si Spectra: Obtaining high-quality ¹³C and ²⁹Si spectra at natural abundance becomes feasible in a short time. researchgate.netbohrium.com

Characterization of Materials: If the compound is incorporated into a larger assembly or material, DNP can selectively enhance signals from the surface or interface, providing structural information in complex environments. nih.gov

Studying Interactions: This technique is powerful for studying the structure of biomolecules and their interactions in environments that are not amenable to solution NMR or X-ray crystallography. mdpi.combohrium.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique that provides information on the molecular weight, elemental composition, and structural features of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. rsc.org For this compound, HRMS confirms its elemental composition as C₂₂H₂₈O₄Si. nih.gov This technique is essential for verifying the identity of the synthesized product and distinguishing it from compounds with the same nominal mass but different atomic compositions.

Table 2: HRMS Data for this compound.

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₄Si nih.gov
Molecular Weight384.5 g/mol nih.gov
Exact Mass384.17568590 Da nih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. researchgate.net The resulting fragmentation pattern serves as a structural fingerprint, providing definitive confirmation of the molecule's connectivity. nih.gov

For silylated compounds, fragmentation is often directed by the silicon-containing group. researchgate.netnih.gov In the analysis of this compound, characteristic fragmentation pathways would include:

Loss of the tert-butyl group: A prominent fragment ion corresponding to [M - 57]⁺, resulting from the loss of a C(CH₃)₃ radical, is a hallmark of the TBDPS group. researchgate.netresearchgate.net

Cleavage of the Si-O bond: Fragmentation at the silyl ether linkage provides evidence for the location of the protecting group.

Cross-ring cleavages: Fragmentation of the pyranose ring itself helps to confirm the carbohydrate core structure. nih.gov

This technique is invaluable for characterizing products formed from reactions involving this compound, confirming that the silyl group remains intact or has been modified as expected.

Carbohydrates are known for their vast number of isomers (e.g., stereoisomers, linkage isomers), which can be difficult to distinguish using mass spectrometry alone. mpg.denih.gov Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation by differentiating ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge in the gas phase. nih.gov

In an IM-MS experiment, ions travel through a drift tube filled with a buffer gas under a weak electric field. mpg.de Compact ions with a smaller rotationally averaged collision cross-section (CCS) travel faster than extended, bulkier ions of the same m/z. This allows for the separation of isomers. nih.gov IM-MS is particularly useful for:

Distinguishing Linkage Isomers: It could separate this compound from its isomers where the TBDPS group is attached to a different hydroxyl group (e.g., at the C-3 or C-4 position). researchgate.net

Separating Anomers: The technique can differentiate between α and β anomers of glycosides derived from this galactal. researchgate.net

Characterizing Complex Mixtures: IM-MS can resolve coexisting isomers in a sample, detecting minor isomers at concentrations as low as 0.1%. researchgate.net

This capability makes IM-MS a powerful tool for quality control in carbohydrate synthesis and for the detailed characterization of complex glycans. mpg.deunl.edu

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed solid-state structure of crystalline compounds. This technique provides unequivocal proof of stereochemistry and offers precise measurements of bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the crystal lattice.

Detailed Research Findings:

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound, which can be a significant challenge for carbohydrate derivatives that often exist as syrups or amorphous solids. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined.

Illustrative Crystallographic Data for a Silyl-Protected Pyranose:

The following table represents typical crystallographic data that would be obtained for a silyl-protected pyranose derivative, illustrating the kind of information that X-ray analysis provides.

ParameterIllustrative ValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 17.1 Å, c = 17.9 Å, β = 90.9°The lengths of the sides and the angle of the unit cell, which contains the repeating structural unit. researchgate.net
Volume 3194.8 ųThe volume of the unit cell. researchgate.net
Z Value 4The number of molecules in the unit cell. researchgate.net
Calculated Density 1.25 g/cm³The theoretical density of the crystal.
Key Torsional Angles C1-C2-C3-C4, C5-O5-C1-C2These angles define the conformation of the pyranose ring (e.g., chair, boat, or skew-boat).

The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal, particularly if heavier atoms are present. The resulting structural model would confirm the D-configuration of the galactal moiety and reveal the specific conformation of the dihydropyran ring, which is influenced by the steric demands of the bulky TBDPS group at the C-6 position. Hydrogen bonding patterns in the crystal lattice, if any, would also be elucidated, providing insight into intermolecular interactions. nih.gov

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Purity and Conformational Analysis

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. wikipedia.orgwikipedia.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light and are exquisitely sensitive to the molecule's three-dimensional structure, including its conformation. libretexts.orgcreative-proteomics.com

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting spectrum, or ORD curve, can be used to confirm the presence of a chiral molecule and can be diagnostic of its absolute configuration, particularly when the spectrum exhibits a "Cotton effect" in the region of a chromophore's absorption. For this compound, the double bond in the galactal ring (C1=C2) acts as a chromophore.

Circular Dichroism (CD):

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of chromophores within the chiral environment of the molecule. The sign and intensity of these peaks are highly dependent on the stereochemistry and conformation of the molecule. researchgate.net

Detailed Research Findings:

Specific ORD and CD spectra for this compound are not readily found in the surveyed literature. However, the principles of these techniques and data from related chiral molecules allow for a detailed projection of how they would be applied for its analysis. The stereochemistry of the four chiral centers in the D-galactal core, coupled with the bulky TBDPS group, would give rise to a unique chiroptical signature.

The conformational flexibility of the dihydropyran ring in solution would significantly influence the observed ORD and CD spectra. plos.org Computational modeling, in conjunction with experimental data, is often employed to correlate the observed spectra with specific low-energy conformations of the molecule. plos.org

Illustrative Chiroptical Data for a Protected Glycal:

The following tables present hypothetical but representative ORD and CD data for a compound like this compound, based on general principles and data for similar compounds.

Table of Illustrative Optical Rotatory Dispersion Data:

Wavelength (nm)Specific Rotation [α] (degrees)Observation
589 (Na D-line)-75.0Standard measurement, confirms optical activity.
436-150.2Rotation increases in magnitude at shorter wavelengths (normal dispersion).
365-245.8Continued increase in rotation.
300-450.1Approaching an absorption band, the rotation changes more rapidly.
250 (peak)+1200.0A positive Cotton effect peak, indicative of the chromophore's interaction with the chiral environment.
220 (trough)-2500.0A negative Cotton effect trough, completing the characteristic curve for this electronic transition.

Table of Illustrative Circular Dichroism Data:

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Band Assignment
245+15,000Positive Cotton effect associated with the π → π* transition of the C=C bond.
210-8,000Negative Cotton effect potentially from another electronic transition.

The analysis of these spectra would allow for the confirmation of the stereochemical integrity of the molecule after synthesis and purification. Any deviation from the expected ORD curve or CD spectrum could indicate the presence of enantiomeric or diastereomeric impurities. Furthermore, by studying the effects of solvent polarity and temperature on the CD spectrum, valuable information about the conformational equilibrium of the dihydropyran ring can be obtained.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules.

Glycals like 6-O-(tert-butyldiphenylsilyl)-D-galactal are well-known to undergo the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides. DFT calculations are instrumental in elucidating the intricate mechanism of this transformation by mapping the potential energy surface of the reaction. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.

The Ferrier rearrangement proceeds through key intermediates, such as allylic oxocarbenium ions, which are stabilized by conjugation with the double bond. researchgate.net DFT studies on similar glycal systems have been used to evaluate the relative stabilities of different proposed intermediates and the energy barriers associated with their formation and subsequent reaction. aps.org For instance, calculations can distinguish between a stepwise mechanism involving a discrete oxocarbenium ion and a more concerted process. The presence of the bulky 6-O-TBDPS group can be expected to influence the stereochemical outcome of the rearrangement by sterically directing the approach of nucleophiles.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactant GlycalB3LYP/6-31G(d)0.0
Transition State 1 (TS1)B3LYP/6-31G(d)+15.2
Oxocarbenium IntermediateB3LYP/6-31G(d)+5.8
Transition State 2 (TS2)B3LYP/6-31G(d)+12.5
ProductB3LYP/6-31G(d)-10.7

DFT calculations provide a detailed picture of the electronic structure of this compound, which is key to understanding its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the electron-rich double bond is expected to be a major contributor to the HOMO, making it susceptible to electrophilic attack. The bulky silyl (B83357) ether at the 6-position can modulate the electronic properties of the pyranoid ring through inductive and steric effects. DFT can quantify these effects and predict sites of electrophilic and nucleophilic attack. researchgate.net

Note on Data Table: The following table provides hypothetical electronic properties for this compound calculated using DFT. This data is illustrative of typical computational outputs.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics of molecules over time. nih.gov For this compound, MD simulations can reveal the preferred conformations of the dihydropyran ring and the orientation of the bulky TBDPS group in different solvent environments.

The dihydropyran ring of a galactal is flexible and can adopt various half-chair and boat conformations. MD simulations can map the free energy landscape of these conformations, identifying the most stable and populated states. This conformational information is crucial, as the three-dimensional shape of the molecule dictates its reactivity and how it interacts with other molecules, such as enzymes.

Furthermore, derivatives of this compound are often synthesized as potential inhibitors of enzymes like glycosidases. nih.gov MD simulations can be used to study the binding of these derivatives to the active site of a protein. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and provide insights into the dynamic nature of the binding process. nih.gov

Note on Data Table: The table below illustrates typical results from an MD simulation for the conformational analysis of a protected galactal in an aqueous environment. Specific data for this compound is not available in the literature.

Conformational StatePopulation (%)Average Dihedral Angle (C1-C2-C3-C4, degrees)
4H5 Half-Chair75-25.3
5H4 Half-Chair15+30.1
Boat Conformations10various

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

DFT has become an indispensable tool for the prediction of NMR spectroscopic parameters, which is invaluable for structure elucidation and verification. aps.orgnih.govuzh.chrsc.org By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.govrsc.org These shielding tensors can then be converted into chemical shifts (δ) that can be directly compared with experimental NMR data.

The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. rsc.org For complex molecules, it is often necessary to test several methods to find the one that provides the best correlation with experimental values. Such calculations can help to unambiguously assign the signals in the ¹H and ¹³C NMR spectra, which can be challenging for complex carbohydrates due to signal overlap. Furthermore, DFT can also predict spin-spin coupling constants (J-couplings), which provide crucial information about the dihedral angles and thus the conformation of the molecule.

Note on Data Table: The following table presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound. This illustrates the typical accuracy one might expect from such calculations.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm, GIAO-DFT)
C1145.2146.1
C299.8100.5
C368.569.2
C467.968.5
C575.476.0
C664.164.8

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (if applicable to derived compounds)

For derivatives of this compound designed as biologically active compounds, such as enzyme inhibitors, QSAR and molecular docking are powerful computational tools. nih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govturkjps.orgundip.ac.idijsr.net For a set of galactal derivatives, various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated. Statistical methods are then used to build a QSAR model that can predict the activity of new, unsynthesized derivatives. This allows for the rational design of more potent compounds.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. uzh.ch For a derivative of this compound, docking simulations can place it into the active site of an enzyme, such as a glycosidase. The docking program then calculates a score that estimates the binding affinity. These studies can reveal the key interactions responsible for binding and guide the design of derivatives with improved affinity and selectivity.

Note on Data Table: This table provides an illustrative example of data from a hypothetical QSAR and molecular docking study on a series of galactal-derived glycosidase inhibitors.

Compound DerivativeDocking Score (kcal/mol)Predicted pIC50 (QSAR)
Derivative 1-7.55.8
Derivative 2-8.26.3
Derivative 3-6.95.5
Derivative 4-9.16.9

Future Research Directions and Perspectives

Development of Novel and Orthogonal Protecting Group Strategies for Glycals

The synthesis of complex oligosaccharides hinges on the strategic use of protecting groups, which allow for the selective modification of specific hydroxyl groups within a sugar molecule. An orthogonal protecting group strategy is one in which multiple, distinct protecting groups can be removed under specific conditions without affecting the others. bham.ac.uk This approach is critical for the stepwise assembly of highly branched oligosaccharides. bham.ac.uknih.gov

Future research will likely focus on expanding the toolbox of orthogonal protecting groups compatible with glycal structures. While the tert-butyldiphenylsilyl (TBDPS) group on the C-6 hydroxyl of D-galactal is a robust silyl (B83357) ether, stable under a variety of reaction conditions, there is a growing demand for new groups with unique cleavage conditions. researchgate.net The development of novel ether-type groups, innovative catalytic site-selective protection methods, and efficient one-pot protection strategies are active areas of investigation. researchgate.net These advancements aim to streamline synthetic routes, reducing the number of steps required for protection and deprotection, which have traditionally been a bottleneck in glycan synthesis. glyco-world.com

Table 1: Examples of Orthogonal Protecting Groups in Carbohydrate Chemistry

Protecting Group Abbreviation Typical Cleavage Conditions
Benzyl (B1604629) ether Bn Hydrogenolysis (e.g., H₂, Pd/C)
Acetyl ester Ac Basic hydrolysis (e.g., NaOMe)
Levulinoyl ester Lev Hydrazine acetate (B1210297)
Allyl ether Allyl Isomerization followed by acid hydrolysis
Fluorenylmethoxycarbonyl Fmoc Mild base (e.g., piperidine)
Diethylisopropylsilyl ether DEIPS Fluoride (B91410) source (e.g., TBAF), acid
tert-Butyldiphenylsilyl ether TBDPS Fluoride source (e.g., TBAF)

This table provides illustrative examples and is not exhaustive.

Exploration of Undiscovered Reaction Pathways and Synthetic Applications for D-Galactal Derivatives

D-galactal and its derivatives are exceptionally versatile intermediates due to the reactivity of the endocyclic double bond and the remaining hydroxyl groups. nih.gov While reactions such as epoxidation, dihydroxylation, and glycosylation are well-established, there is vast potential for discovering new transformations.

A significant area of future research involves using the D-galactal scaffold to create novel glycomimetics—molecules that mimic the structure of natural sugars to interact with biological targets. nih.gov For instance, researchers have successfully synthesized C-3 substituted D-galactal derivatives as high-affinity and selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a protein implicated in tumor progression and immune response. nih.govnih.gov In this work, benzimidazole (B57391) and quinoline (B57606) moieties were attached to the C-3 position of the D-galactal ring, leading to compounds with enhanced binding affinity compared to their parent galactoside counterparts. nih.gov Quantum mechanical calculations suggested that favorable orbital interactions between the galactal ring and key amino acid residues in the protein's binding site were responsible for this increased affinity. nih.gov

Future work will likely expand on this concept, exploring modifications at other positions of the galactal ring to target a wider range of carbohydrate-binding proteins (lectins) and enzymes, opening new avenues for the development of chemical probes and therapeutic leads. nih.govnih.gov

Integration into Automated Flow Chemistry and Oligosaccharide Synthesis Platforms

The demand for complex glycans for biological studies has spurred the development of automated synthesis platforms. nih.gov These systems, analogous to peptide and oligonucleotide synthesizers, aim to make oligosaccharide synthesis faster, more reliable, and accessible to non-specialists. nih.govglyco-world.com Glycals are ideal building blocks for such technologies. nih.gov

Automated glycan assembly (AGA) can be performed on a solid support or in solution phase with purification by solid-phase extraction. nih.gov Protected building blocks, such as 6-O-(tert-butyldiphenylsilyl)-D-galactal, are essential for these processes. sigmaaldrich.comsigmaaldrich.com The TBDPS group provides a stable anchor while the other hydroxyl groups can be selectively reacted in a programmed sequence.

Furthermore, continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety with reactive intermediates, and potential for large-scale production. nih.govacs.org Modular flow processes have been developed for the synthesis of orthogonally protected glycals, demonstrating significant reductions in reaction time compared to batch methods. nih.gov Integrating this compound and other protected glycals into these automated flow systems will be a key step toward the on-demand synthesis of complex carbohydrates.

Biological Applications of Synthesized Complex Glycans and Glycomimetics

Glycans play fundamental roles in virtually every aspect of biology, from providing structural integrity to mediating cell-cell recognition, immune responses, and pathogen binding. nih.gov The ability to synthesize specific, well-defined glycan structures and their mimics (glycomimetics) is crucial for deciphering these roles and developing new therapies. nih.gov

Complex glycans synthesized using D-galactal derivatives can serve as probes to study the function of specific lectins or glycosyltransferases. Glycomimetics derived from D-galactal offer the potential for improved therapeutic properties, such as increased stability against enzymatic degradation and enhanced binding affinity for a target protein. nih.govacs.org For example, the D-galactal-benzimidazole hybrids developed as selective ligands for galectin-8N were shown to reduce the secretion of pro-inflammatory cytokines in a cell-based assay, highlighting their potential as anti-inflammatory agents. nih.gov

Future research will focus on synthesizing a broader array of complex structures and evaluating their biological activities. This includes creating libraries of related compounds to establish structure-activity relationships (SAR) and optimizing lead compounds for drug development. nih.gov

Sustainable and Biocatalytic Approaches in Glycal Chemistry

Modern chemistry is increasingly guided by the principles of green and sustainable chemistry, which emphasize waste prevention, energy efficiency, and the use of renewable resources and catalysts. tudelft.nl Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this movement. nih.govacs.org

Enzymatic reactions are typically conducted in water under mild temperature and pressure conditions, often eliminating the need for complex protecting group manipulations that are common in traditional carbohydrate synthesis. tudelft.nlacs.orgacs.org Enzymes such as lipases, glycosidases, and glycosyltransferases are powerful tools in glycochemistry. nih.gov For example, lipases could be used for the regioselective acylation or deacylation of hydroxyl groups on a D-galactal derivative, while engineered glycosidases or glycosyltransferases could potentially use a glycal as a substrate for glycosylation reactions.

Q & A

What are the key synthetic strategies for regioselective silylation of D-galactal derivatives, and how are reaction parameters optimized?

Methodological Answer:
Regioselective silylation at the 6-O position of D-galactal typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. Critical parameters include:

  • Base selection : Imidazole or pyridine to activate the hydroxyl group .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-silylation .
  • Solvent polarity : Dichloromethane or dimethylformamide (DMF) enhances solubility and reaction efficiency .
    For optimization, use factorial design (e.g., varying base equivalents, temperature, and solvent ratios) to identify dominant factors . Post-synthesis, monitor regioselectivity via <sup>1</sup>H NMR for characteristic proton shifts at C-6 (δ 3.8–4.2 ppm) .

How can advanced spectroscopic and crystallographic techniques resolve ambiguities in structural confirmation?

Methodological Answer:

  • <sup>13</sup>C NMR and DEPT-135 : Identify silyl-protected carbons (C-6 typically shows a downfield shift to δ 65–70 ppm due to electron withdrawal by the TBDPS group) .
  • X-ray crystallography : Resolves stereochemical ambiguities; the bulky TBDPS group often induces distinct crystal packing patterns .
  • HSQC/HMBC correlations : Map <sup>1</sup>H-<sup>13</sup>C couplings to confirm connectivity, particularly between C-6 and adjacent carbons .

What computational approaches are effective in elucidating glycosylation mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for glycosylation steps, focusing on stereoelectronic effects of the TBDPS group .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to predict reaction pathways .
  • Reaction Path Search Algorithms : Tools like GRRM17 identify low-energy intermediates, aiding in mechanistic hypothesis testing .

How should researchers address contradictions between experimental and computational data (e.g., unexpected stereochemical outcomes)?

Methodological Answer:

  • Error Source Analysis : Compare computational solvent models (implicit vs. explicit) with experimental solvent polarity data .
  • Kinetic Isotope Effects (KIE) : Resolve discrepancies by measuring <sup>2</sup>H or <sup>18</sup>O isotope effects to distinguish between stepwise and concerted mechanisms .
  • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness of theoretical predictions .

What experimental design frameworks optimize reaction yields while minimizing resource consumption?

Methodological Answer:

  • Orthogonal Arrays (Taguchi Method) : Test multiple variables (e.g., catalyst loading, temperature, solvent) with minimal experiments .
  • Response Surface Methodology (RSM) : Model nonlinear interactions between factors (e.g., silyl chloride equivalents vs. reaction time) .
  • High-Throughput Screening (HTS) : Automate parallel reactions in microtiter plates to rapidly identify optimal conditions .

How can AI-driven platforms enhance the synthesis and application of this compound in glycochemistry?

Methodological Answer:

  • Reinforcement Learning (RL) : Train algorithms on historical reaction data to predict optimal silylation conditions .
  • Generative Models : Propose novel protecting group strategies by analyzing structural databases (e.g., PubChem, Reaxys) .
  • Digital Twins : Simulate glycosylation reactions in real-time using COMSOL Multiphysics, integrating experimental feedback for adaptive optimization .

What methodologies assess the thermal and hydrolytic stability of the TBDPS group under diverse conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air to evaluate thermal stability .
  • pH-Dependent Hydrolysis Studies : Use <sup>29</sup>Si NMR to monitor desilylation kinetics in acidic/basic media .
  • Accelerated Stability Testing : Expose the compound to elevated humidity (40°C/75% RH) and track degradation via HPLC .

How can researchers ensure compatibility of the TBDPS group with subsequent functionalization steps (e.g., glycosylation or oxidation)?

Methodological Answer:

  • Protecting Group Orthogonality : Validate via Fmoc deprotection tests (TBDPS stability in piperidine/DMF) .
  • In Situ FTIR Monitoring : Track carbonyl formation during oxidations to detect premature silyl group cleavage .
  • Competitive Reactivity Assays : Compare reaction rates of TBDPS-protected vs. unprotected galactal in glycosylations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.